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Compound of Interest

Compound Name: S,S-diethyl-sulfoximine

Cat. No.: B2709600

Abstract Sulfoximines are increasingly recognized as crucial pharmacophores in modern drug
discovery, serving as effective bioisosteres for sulfones and sulfonamides.[1][2] Their unique
three-dimensional structure and hydrogen-bonding capabilities offer significant advantages in
modulating physicochemical properties and biological activity.[3] This application note provides
a detailed, reliable, and metal-free protocol for the synthesis of S,S-diethyl-sulfoximine.
Traditional synthetic routes often rely on transition-metal catalysts, which can lead to product
contamination with toxic metal residues, complicating purification and regulatory approval in
pharmaceutical development. The described method circumvents this issue by employing a
hypervalent iodine(lll) reagent for the direct NH-transfer to a sulfoxide precursor, ensuring high
purity and operational simplicity.[1][4] This protocol is designed for researchers in synthetic
organic chemistry and drug development, offering a scalable and robust pathway to a valuable
building block.

Reaction Principle and Mechanism

The synthesis is a two-stage process beginning with the selective oxidation of a sulfide to a
sulfoxide, followed by a metal-free imidation.

Step 1: Oxidation of Diethyl Sulfide Diethyl sulfide is first oxidized to diethyl sulfoxide. A key
challenge in this step is preventing overoxidation to the corresponding sulfone.[5] A highly
selective and "green" method utilizes hydrogen peroxide in glacial acetic acid, which provides
the desired sulfoxide in excellent yield under mild, transition-metal-free conditions.[5]
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Step 2: Metal-Free Imidation of Diethyl Sulfoxide The core of this protocol is the metal-free NH-
transfer to diethyl sulfoxide. The mechanism is proposed to proceed through the reaction of an
ammonia source, such as ammonium carbamate, with a hypervalent iodine(lll) oxidant, like
(diacetoxyiodo)benzene (Phl(OAc)2).[1] This generates a highly reactive iminoiodinane
intermediate, which then transfers the "NH" group to the sulfur atom of the sulfoxide to form the
S,S-diethyl-sulfoximine product stereospecifically.[1][6] This method is noted for its broad
functional group tolerance and operational simplicity.[4]

Materials and Equipment
Reagents and Chemicals
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Reagent/Chem Supplier .
) Formula CAS No. . Purity
ical Suggestion
Diethyl Sulfide (C2Hs)2S 352-93-2 Sigma-Aldrich >98%
Hydrogen VWR, Fisher ]

_ H202 7722-84-1 o 30 wt% in H20
Peroxide Scientific

Glacial Acetic

_ CHsCOOH 64-19-7 Sigma-Aldrich 299.7%
Acid
(Diacetoxyiodo)b Sigma-Aldrich,
C10H11104 3240-34-4 ) >98%
enzene Combi-Blocks
Ammonium
CHeN202 1111-78-0 Sigma-Aldrich >99%
Carbamate
Methanol ) S Anhydrous,
CHsOH 67-56-1 Fisher Scientific
(MeOH) >99.8%
Dichloromethane ) S
CHzCl2 75-09-2 Fisher Scientific ACS Grade
(DCM)
Sodium
) ) ] Pellets, ACS
Hydroxide NaOH 1310-73-2 Sigma-Aldrich
Reagent
(NaOH)
Sodium Sulfate ) S Anhydrous,
Na2S0a4 7757-82-6 Fisher Scientific
(Naz2S0a) Granular
Saturated ]
) Prepared in-
Sodium NaHCOs (aq) N/A N/A
) house
Bicarbonate
] Prepared in-
Brine NacCl (aq) N/A N/A
house
Silica Gel SiO2 7631-86-9 SiliCycle, Merck 230-400 mesh

Laboratory Equipment

e Round-bottom flasks (50 mL, 100 mL, 250 mL)
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Magnetic stirrer and stir bars

Ice bath

Reflux condenser

Separatory funnel (250 mL)

Rotary evaporator

Glassware for column chromatography

Standard analytical equipment (NMR, GC-MS)

pH paper or meter

Detailed Experimental Protocol
Part A: Synthesis of Diethyl Sulfoxide

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
diethyl sulfide (4.51 g, 50 mmol, 1.0 equiv) in glacial acetic acid (20 mL).

Oxidation: Cool the flask in an ice bath to 0 °C. Slowly add 30 wt% hydrogen peroxide (5.1
mL, 50 mmol, 1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does
not exceed 10 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by
TLC or GC-MS to confirm the consumption of the starting sulfide.

Work-up: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous
solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with
dichloromethane (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
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evaporator to afford diethyl sulfoxide as a colorless oil. The product is often used in the next
step without further purification if purity is high.

Part B: Synthesis of S,S-diethyl-sulfoximine

Reaction Setup: To a 250 mL round-bottom flask, add diethyl sulfoxide (from Part A,
assuming ~50 mmol, 1.0 equiv), ammonium carbamate (5.85 g, 75 mmol, 1.5 equiv), and
anhydrous methanol (100 mL). Stir the suspension at room temperature.

Addition of Oxidant: Add (diacetoxyiodo)benzene (17.7 g, 55 mmol, 1.1 equiv) to the mixture
in one portion.

Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 60
°C. Maintain stirring at this temperature for 12-16 hours. The reaction mixture should become
a clear, homogeneous solution over time.

Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), cool the
mixture to room temperature and remove the methanol under reduced pressure.

Aqueous Work-up: Redissolve the resulting residue in dichloromethane (100 mL) and water
(50 mL). Make the aqueous layer basic (pH > 10) by adding 2 M NaOH solution.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
aqueous phase with dichloromethane (3 x 50 mL).

Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the
organic phase over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a
gradient of 0% to 10% methanol in dichloromethane) to yield S,S-diethyl-sulfoximine as a
colorless oil.

Workflow and Data Summary
Synthetic Workflow Diagram
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Step 1: Oxidation

(Diethyl Sulfideg

H202 (1.0 eq)
lacial Acetic Acid
0 °C to RT, 2-4h

(Diethyl Sulfoxide)

PhI(OAc)2 (1.1 eq)
NH2CO2NHa (1.5 eq)
MeOH, 60 °C, 12-16h

Step 2: I.vmidation

(S,S-diethyl-sulfoximine)

Click to download full resolution via product page

Caption: Metal-free synthesis workflow for S,S-diethyl-sulfoximine.

Expected Results

Starting

Characterizati

Product . Typical Yield Purity
Material on Notes
Colorless oil,
Diethyl Sulfoxide  Diethyl Sulfide >95% >95% (by GC) used directly in

the next step.

Colorless oil. tH

S,S-diethyl- ] ) >98% (post- & 13C NMR,
o Diethyl Sulfoxide  70-85% )
sulfoximine chromatography) HRMS consistent
with structure.
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Safety and Handling

o General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves.

» Diethyl Sulfide: Highly flammable liquid with a strong, unpleasant odor.[7][8] Keep away from
ignition sources.

» Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause
severe burns. Do not mix with flammable materials.

o Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

o (Diacetoxyiodo)benzene: Irritant. Handle with care, avoiding inhalation of dust.

Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

Troubleshooting
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Issue

Possible Cause(s)

Recommended Solution(s)

Low yield in Part A

Incomplete reaction or over-

oxidation to sulfone.

Monitor the reaction closely by
TLC/GC. Ensure the
temperature is controlled
during H20:2 addition. Use

exactly 1.0 equivalent of H20x.

Reaction stalls in Part B

Insufficient heating;

degradation of reagents.

Ensure the reaction
temperature is maintained at
60 °C. Use fresh ammonium
carbamate and
(diacetoxyiodo)benzene.

Ensure methanol is anhydrous.

Low yield in Part B

Incomplete extraction of the

product.

The sulfoximine product has
some water solubility. Ensure
the aqueous layer is basic (pH
> 10) during work-up to keep
the product in its free-base
form. Perform thorough
extractions (3-4 times) with
DCM.

Difficult purification

Presence of unreacted starting

material or byproducts.

Ensure the reaction has gone
to completion before work-up.
A fine-tuned gradient for
column chromatography (e.g.,
0-10% MeOH in DCM) is

crucial for good separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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